2-(3-Methylpentan-3-yl)phenol
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Overview
Description
2-(3-Methylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is structurally related to tapentadol, a centrally acting analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpentan-3-yl)phenol involves several steps. One common method includes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is then activated and converted into sulfonate esters, which undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Finally, demethylation of this compound produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-(3-Methylpentan-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Related to tapentadol, it is investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methylpentan-3-yl)phenol involves its interaction with specific molecular targets. For example, tapentadol, a related compound, acts as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor. This dual mechanism contributes to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Tapentadol: A centrally acting analgesic with a similar structure.
Phenol: The simplest phenol, used as a starting material for many derivatives.
Hydroquinone: A phenol derivative used in various chemical processes
Uniqueness
2-(3-Methylpentan-3-yl)phenol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to other phenols.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
ITSDDSBBFJKVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC=CC=C1O |
Origin of Product |
United States |
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